molecular formula C11H16N6O5 B12388037 5-(2-Azidoethyl)cytidine

5-(2-Azidoethyl)cytidine

Cat. No.: B12388037
M. Wt: 312.28 g/mol
InChI Key: OADAJNNTZFXREZ-LCFZEIEZSA-N
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Description

5-(2-Azidoethyl)cytidine is a cytidine nucleoside analog that contains an azido group. This compound is notable for its role in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the diazotransfer reaction, where a diazotizing reagent such as fluorosulfuryl azide is used to convert an amino group to an azido group . This reaction is performed under mild conditions and is compatible with various nucleoside derivatives.

Industrial Production Methods: Industrial production of 5-(2-Azidoethyl)cytidine may involve large-scale synthesis using similar diazotransfer reactions. The process would be optimized for yield and purity, ensuring that the final product meets the required specifications for research and development purposes .

Mechanism of Action

Properties

Molecular Formula

C11H16N6O5

Molecular Weight

312.28 g/mol

IUPAC Name

4-amino-5-(2-azidoethyl)-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C11H16N6O5/c12-9-5(1-2-14-16-13)3-17(11(21)15-9)10-8(20)7(19)6(4-18)22-10/h3,6-8,10,18-20H,1-2,4H2,(H2,12,15,21)/t6-,7?,8+,10-/m1/s1

InChI Key

OADAJNNTZFXREZ-LCFZEIEZSA-N

Isomeric SMILES

C1=C(C(=NC(=O)N1[C@H]2[C@H](C([C@H](O2)CO)O)O)N)CCN=[N+]=[N-]

Canonical SMILES

C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)CCN=[N+]=[N-]

Origin of Product

United States

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